molecular formula C6H10ClFO2 B6311620 Ethyl 4-chloro-4-fluorobutanoate CAS No. 1858252-23-9

Ethyl 4-chloro-4-fluorobutanoate

Cat. No.: B6311620
CAS No.: 1858252-23-9
M. Wt: 168.59 g/mol
InChI Key: NBGYLHUQPGFRSF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-4-fluorobutanoate is an organic compound with the molecular formula C6H10ClFO2 It is a member of the ester family, characterized by the presence of both chlorine and fluorine atoms on the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-4-fluorobutanoate can be synthesized through a multi-step process involving the esterification of 4-chloro-4-fluorobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate purification steps such as distillation and recrystallization to obtain a high-purity product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol, ethyl 4-chloro-4-fluorobutanol, using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Various substituted butanoates depending on the nucleophile used.

    Reduction: Ethyl 4-chloro-4-fluorobutanol.

    Oxidation: 4-chloro-4-fluorobutanoic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl 4-chloro-4-fluorobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring specific ester functionalities.

    Material Science: It may be used in the synthesis of polymers and other materials with unique properties due to the presence of both chlorine and fluorine atoms.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-4-fluorobutanoate in chemical reactions involves the reactivity of the ester group and the halogen atoms. The ester group can undergo hydrolysis, while the chlorine and fluorine atoms can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

    Ethyl 4-chlorobutanoate: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.

    Ethyl 4-fluorobutanoate: Similar structure but lacks the chlorine atom, affecting its chemical behavior and uses.

    Ethyl 4-bromo-4-fluorobutanoate:

Uniqueness: Ethyl 4-chloro-4-fluorobutanoate is unique due to the presence of both chlorine and fluorine atoms on the butanoate chain. This dual halogenation can lead to distinct reactivity patterns and makes the compound valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

ethyl 4-chloro-4-fluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2/c1-2-10-6(9)4-3-5(7)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGYLHUQPGFRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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